molecular formula C14H16N2O2S B2508301 2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941883-33-6

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2508301
CAS No.: 941883-33-6
M. Wt: 276.35
InChI Key: QCYPRICQVOTLFQ-UHFFFAOYSA-N
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Description

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide is an organic compound that features a phenyl ring substituted with an ethylthio group and an acetamide moiety linked to a 5-methylisoxazole ring

Scientific Research Applications

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, analgesic, or antimicrobial properties.

    Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the 4-(ethylthio)phenyl intermediate: This can be achieved by reacting 4-bromothiophenol with ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling with 5-methylisoxazole: The intermediate is then coupled with 5-methylisoxazole-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the isoxazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The isoxazole ring and phenyl group may play crucial roles in binding to the target sites, while the ethylthio group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(methylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide: Similar structure but with a methylthio group instead of an ethylthio group.

    2-(4-(ethylthio)phenyl)-N-(5-ethylisoxazol-3-yl)acetamide: Similar structure but with an ethyl group on the isoxazole ring instead of a methyl group.

Uniqueness

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethylthio group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-19-12-6-4-11(5-7-12)9-14(17)15-13-8-10(2)18-16-13/h4-8H,3,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYPRICQVOTLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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